2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole and thiophene rings, followed by their functionalization. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorinated positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, amines, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiophene rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE
- 2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE
Uniqueness
The unique combination of functional groups and ring structures in 2,5-DICHLORO-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE distinguishes it from other similar compounds. Its specific reactivity and interaction with biological targets make it a valuable compound for research and development.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3OS2.ClH/c1-10-7-11(2)15-13(8-10)21-18(26-15)23(6-5-22(3)4)17(24)12-9-14(19)25-16(12)20;/h7-9H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPXWVWBBNLYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=C(SC(=C3)Cl)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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